molecular formula C16H19FN2 B10839232 1-(2-(6-Fluoronaphthalen-2-yl)ethyl)piperazine

1-(2-(6-Fluoronaphthalen-2-yl)ethyl)piperazine

Cat. No.: B10839232
M. Wt: 258.33 g/mol
InChI Key: AVSJNVNTDDYDEP-UHFFFAOYSA-N
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Description

1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine is a small molecular compound with the chemical formula C16H19FN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine typically involves the reaction of 6-fluoronaphthalene with ethyl piperazine under specific conditions. The process begins with the preparation of 6-fluoronaphthalene, which is then reacted with ethyl piperazine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and additional steps may be included to optimize yield and reduce costs. This may involve the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts. The goal is to produce high-purity this compound efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(6-chloronaphthalen-2-yl)ethyl)piperazine
  • 1-(2-(6-bromonaphthalen-2-yl)ethyl)piperazine
  • 1-(2-(6-methoxynaphthalen-2-yl)ethyl)piperazine

Uniqueness

1-(2-(6-fluoronaphthalen-2-yl)ethyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19FN2

Molecular Weight

258.33 g/mol

IUPAC Name

1-[2-(6-fluoronaphthalen-2-yl)ethyl]piperazine

InChI

InChI=1S/C16H19FN2/c17-16-4-3-14-11-13(1-2-15(14)12-16)5-8-19-9-6-18-7-10-19/h1-4,11-12,18H,5-10H2

InChI Key

AVSJNVNTDDYDEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

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